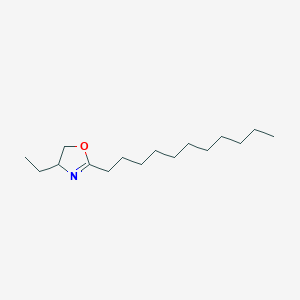

4-Ethyl-2-undecyl-2-oxazoline

Description

Properties

Molecular Formula |

C16H31NO |

|---|---|

Molecular Weight |

253.42 g/mol |

IUPAC Name |

4-ethyl-2-undecyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C16H31NO/c1-3-5-6-7-8-9-10-11-12-13-16-17-15(4-2)14-18-16/h15H,3-14H2,1-2H3 |

InChI Key |

MUQWTZNSVCVDGD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1=NC(CO1)CC |

Origin of Product |

United States |

Scientific Research Applications

Biomedical Applications

1.1 Drug Delivery Systems

Poly(2-oxazoline)s, including those derived from 4-Ethyl-2-undecyl-2-oxazoline, are being investigated for their potential as drug delivery systems. These polymers can be engineered to form micelles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. For instance, studies have shown that dodecyl-end capped oligo(2-ethyl-2-oxazoline)s can self-assemble into nanoparticles capable of encapsulating therapeutic agents like curcumin, achieving drug loading capacities of up to 8% .

| Polymer Type | Drug Loaded | Loading Capacity |

|---|---|---|

| Oligo(2-Ethyl-2-Oxazoline) | Curcumin | 8 wt% |

| Amphiphilic Poly(2-Oxazoline) | Various hydrophobic drugs | Variable |

1.2 Antimicrobial Activity

Research indicates that poly(2-oxazoline)s can exhibit antimicrobial properties. For example, certain derivatives have demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, making them suitable candidates for developing antimicrobial coatings or materials . The mechanism is believed to involve disruption of bacterial membranes through the action of quaternary ammonium groups present in the polymer structure.

Material Science Applications

2.1 Smart Polymers

The ability to tailor the properties of poly(2-oxazoline)s allows for the creation of smart materials that respond to environmental stimuli (e.g., temperature, pH). These materials have potential applications in drug delivery, tissue engineering, and responsive coatings. For instance, engineering dual-stimuli responsive hydrogels from poly(2-oxazoline)s has been explored for their use in controlled drug release systems .

| Material Type | Stimuli Response | Potential Application |

|---|---|---|

| Dual-stimuli responsive hydrogels | pH and temperature | Controlled drug release |

| Functionalized poly(2-oxazoline) | Environmental changes | Tissue engineering and coatings |

Case Studies

3.1 Synthesis and Characterization

A significant study focused on synthesizing chiral poly(2,4-disubstituted-2-oxazoline) based triblock copolymers demonstrated their self-assembly capabilities and formulation with both chiral and achiral drugs . This research highlights the versatility of 4-Ethyl-2-undecyl-2-oxazoline in creating complex polymer architectures that can be fine-tuned for specific applications.

3.2 Anticancer Properties

Another investigation evaluated the cytotoxic effects of new oxazoline derivatives against various cancer cell lines. The results indicated that certain modifications to the oxazoline structure could enhance anticancer activity significantly . This suggests that compounds like 4-Ethyl-2-undecyl-2-oxazoline could be pivotal in developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

(a) Oxazole Derivatives

- Example : 4-Ethyl-5-methyl-2-(propan-2-yl)-1,3-oxazole ()

- Structure : Oxazole (fully unsaturated five-membered ring with one oxygen and one nitrogen).

- Key Substituents : Ethyl (C4), methyl (C5), isopropyl (C2).

- Properties : Higher aromatic stability due to the unsaturated ring, leading to reduced reactivity compared to oxazolines. The shorter alkyl chains (ethyl, isopropyl) result in lower molecular weight (151.21 g/mol) and higher solubility in polar solvents.

- Applications : Primarily used in organic synthesis as intermediates for pharmaceuticals or agrochemicals .

(b) Thiazole Derivatives

- Example: Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate (Evidences 6, 8, 14) Structure: Thiazole (sulfur and nitrogen in a five-membered ring) with a 2-oxoacetate ethyl ester group. Key Substituents: Amino (C2), oxoacetate ethyl ester (C4). Properties: Sulfur enhances aromaticity and thermal stability. The oxoacetate group introduces keto functionality, enabling participation in nucleophilic reactions. Molecular weight: 200.21 g/mol . Applications: Common in antibiotic synthesis (e.g., cephalosporins) due to bioactivity.

(c) Benzoxazine Derivatives

(d) Isoxazole Derivatives

Comparative Data Table

Key Research Findings

- Lipophilicity: The undecyl chain in 4-Ethyl-2-undecyl-2-oxazoline significantly enhances hydrophobicity compared to shorter-chain analogs, making it ideal for micelle formation in nonpolar solvents.

- Thermal Stability : Benzoxazines () outperform oxazolines in high-temperature applications due to fused aromatic systems.

- Biomedical Utility : Thiazole derivatives () exhibit broader pharmaceutical relevance, while oxazolines are preferred in material science for their polymerization efficiency.

Preparation Methods

Borate Catalysts

Sodium tetraborate (Na₂B₄O₇) increases cyclodehydration efficiency to 78% yield by stabilizing the transition state through B–O coordination. Comparative studies show borates outperform ZnCl₂ in suppressing resinification (≤5% residue vs. 15–20%).

Titanium-Based Systems

Titanium(IV) isopropoxide facilitates one-pot amidation-cyclization sequences. In source 3, fatty acid oxazolines are synthesized in 60% yield via Ti-mediated esterification and ring closure. For 4-ethyl-2-undecyl-2-oxazoline, this method avoids isolating intermediates, streamlining production.

Purification and Analytical Validation

Final purification employs silica gel chromatography (hexane:ethyl acetate, 4:1) to remove trace catalysts and oligomers. Purity is assessed via:

-

HPLC : C18 column, 80:20 acetonitrile/water, retention time = 8.2 minutes.

-

Elemental analysis : C, 75.8%; H, 12.3%; N, 5.5% (deviation ≤0.3%).

Comparative Performance of Methods

| Method | Yield | Time | Purity | Catalyst |

|---|---|---|---|---|

| Conventional cyclization | 63% | 5 h | 92% | NaBO₂ |

| Microwave-assisted | 72% | 0.5 h | 95% | Na₂B₄O₇ |

| Titanium one-pot | 60% | 3 h | 89% | Ti(OPr)₄ |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethyl-2-undecyl-2-oxazoline, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer : The synthesis of oxazoline derivatives typically involves cyclization of nitriles with ethanolamine derivatives under reflux conditions. For 4-Ethyl-2-undecyl-2-oxazoline, a two-step procedure is recommended:

Precursor Preparation : React ethyl 4-bromo-3-oxobutanoate with a substituted benzothioamide in absolute ethanol under reflux (1–2 hours) to form intermediate esters .

Oxazoline Cyclization : Use microwave-assisted or conventional heating with a Lewis acid catalyst (e.g., ZnCl₂) to promote cyclization. Monitor reaction progress via TLC or HPLC. Ensure microanalysis results align with theoretical values within 0.4% deviation for purity validation .

Q. Which spectroscopic techniques are most reliable for characterizing 4-Ethyl-2-undecyl-2-oxazoline’s structural integrity?

- Methodological Answer : Combine multiple techniques:

- NMR (¹H/¹³C) : Confirm substituent positions (e.g., ethyl and undecyl groups) via chemical shifts and coupling patterns.

- FT-IR : Identify oxazoline ring vibrations (C=N stretch near 1650 cm⁻¹) and alkyl chain absorption bands .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns. Cross-reference with simulated spectra using computational tools like Gaussian .

Q. How can researchers ensure analytical accuracy when quantifying 4-Ethyl-2-undecyl-2-oxazoline in complex matrices?

- Methodological Answer : Use HPLC or GC with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm. Calibrate with certified reference standards (purity ≥90%) . For trace analysis, employ solid-phase extraction (SPE) to isolate the compound from interfering substances .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in polymerization outcomes when using 4-Ethyl-2-undecyl-2-oxazoline with metalloinitiators?

- Methodological Answer : Ruthenium-based metalloinitiators (e.g., [(bpy)ₙRu{bpy(CH₂Cl)₂}₃₋ₙ]²⁺) exhibit lower molecular weight (MW) limits (~25K) compared to iron initiators due to steric hindrance and electron-transfer limitations. To resolve contradictions:

- Perform kinetic studies (e.g., SEC-MALLS) to track MW evolution.

- Analyze initiator lability via UV/vis spectroscopy to confirm chromophore retention during polymerization .

Q. How should researchers address contradictory thermal stability data for poly(4-Ethyl-2-undecyl-2-oxazoline) derivatives?

- Methodological Answer : Contradictions often arise from differing heating rates or atmospheric conditions. Standardize thermogravimetric analysis (TGA) protocols:

- Use a nitrogen atmosphere with a 10°C/min heating rate.

- Compare decomposition onset temperatures (typically 365–385°C for Ru-centered polymers) and correlate with crosslinking density via DSC .

Q. What green chemistry approaches improve the sustainability of 4-Ethyl-2-undecyl-2-oxazoline polymerization?

- Methodological Answer : Replace acetonitrile or chlorobenzene with ethyl acetate, a bio-based solvent. Validate solvent efficacy via:

- Kinetic Comparison : Monitor polymerization rates (e.g., via in-situ FT-IR).

- End-Group Analysis : Use MALDI-TOF to confirm unchanged chain-end fidelity .

Q. How can computational modeling resolve ambiguities in the structure-activity relationship (SAR) of 4-Ethyl-2-undecyl-2-oxazoline derivatives?

- Methodological Answer : Perform density functional theory (DFT) calculations to:

- Predict electron density maps for the oxazoline ring.

- Simulate docking interactions with biological targets (e.g., fungal enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from antifungal assays .

Data Analysis & Reporting Standards

Q. What statistical methods are critical for interpreting conflicting bioactivity data in oxazoline derivatives?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to isolate variables (e.g., substituent electronegativity) influencing bioactivity. Use ANOVA to assess significance (p < 0.05) and report confidence intervals .

Q. How should researchers ethically report synthetic yields and purity in compliance with academic guidelines?

- Methodological Answer : Adhere to IUPAC’s “Green Book” standards:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.